Rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique oxazocane ring structure, which contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate typically involves the following steps:
Formation of the Oxazocane Ring: The oxazocane ring is formed through a cyclization reaction involving appropriate precursors. This step often requires the use of specific catalysts and controlled reaction conditions to ensure the correct stereochemistry.
Introduction of Hydroxy Groups: The hydroxy groups at positions 6 and 7 are introduced through selective hydroxylation reactions. Common reagents for this step include oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are used to safeguard reactive functional groups during the synthesis. These groups are later removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reduction of the oxazocane ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acid chlorides, amines.
Major Products
Oxidation: Carbonyl derivatives.
Reduction: Reduced oxazocane derivatives.
Substitution: Esters, amides.
Wissenschaftliche Forschungsanwendungen
Rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biochemical processes.
Pathways: The compound may modulate signaling pathways, enzyme activity, or protein-protein interactions, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate can be compared with other similar compounds, such as:
Rel-tert-butyl (1R,4S,6S,7R)-6-acetoxy-4-((tert-butyldimethylsilyl)oxy)-1-methyl-10-oxabicyclo[4.3.1]decane-7-carboxylate: This compound features a different ring structure and functional groups, leading to distinct chemical properties and reactivity.
Rel-tert-butyl (1R,6S,7R)-tert-Butyl 7-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate: Another structurally related compound with different stereochemistry and functional groups.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Eigenschaften
Molekularformel |
C11H21NO5 |
---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-4-5-16-7-9(14)8(13)6-12/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
OOUJHCYMFCGBSP-DTWKUNHWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]([C@H](C1)O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOCC(C(C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.